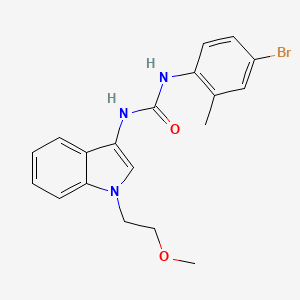

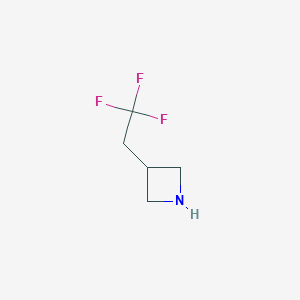

![molecular formula C15H13FN4O2 B2411225 N-(2-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775441-38-7](/img/structure/B2411225.png)

N-(2-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” is a pyrazinamide analogue . Pyrazinamide is a crucial first-line drug for tuberculosis treatment, therefore their analogues are interesting in organic synthesis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazinamide analogues generally involve the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides . These acyl chlorides, when treated with amines, give pyrazine-2-carboxamides .Scientific Research Applications

1. NMR Spectroscopy in Drug Discovery

19F-nuclear magnetic resonance (NMR) spectroscopy has been utilized in drug discovery, supporting the selection of candidates like N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide, for further development. This compound, along with others in its series, has been studied for their metabolic fate and excretion balance in rats and dogs, showcasing the application of NMR in understanding drug metabolism (Monteagudo et al., 2007).

2. Anticonvulsant Activity

Compounds like 7-(2-fluorobenzyl)-4-(substituted)-7-H-imidazo[4,5-d]-1,2,3-triazines, structurally related to N-(2-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide, have been synthesized and tested for their anticonvulsant activity. This research highlights the potential of such compounds in developing treatments for seizures (Kelley et al., 1995).

3. Cytotoxicity and Anticancer Activity

Studies have been conducted on derivatives of pyrazolo[3,4-d]pyrimidin-4-one, related to this compound, to evaluate their cytotoxicity and potential as anticancer agents. These compounds have shown significant inhibitory activity against cancer cell lines, indicating their relevance in cancer research (Abdellatif et al., 2014).

Mechanism of Action

Target of Action

The primary target of this compound is Mycobacterium tuberculosis . This bacterium is the causative agent of tuberculosis (TB), a major global health problem .

Mode of Action

The compound interacts with its target by inhibiting the growth of Mycobacterium tuberculosis . It is a highly specific agent and is active only against this bacterium . The compound is active only at a slightly acid pH, both in vitro and in vivo .

Biochemical Pathways

The active moiety of the compound is thought to disrupt membrane energetics and inhibit membrane transport function at acid pH in Mycobacterium tuberculosis . It interferes with fatty acid synthase FAS I, which is essential for the bacterium’s ability to synthesize new fatty acids, required for growth and replication .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the bacterium’s ability to synthesize new fatty acids, the compound prevents the bacterium from growing and replicating .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is active only at a slightly acid pH Therefore, the pH of the environment in which the compound is administered could significantly impact its efficacy

properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4O2/c1-9-8-20-13(15(22)18-9)6-12(19-20)14(21)17-7-10-4-2-3-5-11(10)16/h2-6,8H,7H2,1H3,(H,17,21)(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFUEGWISGAQRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=CC(=N2)C(=O)NCC3=CC=CC=C3F)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

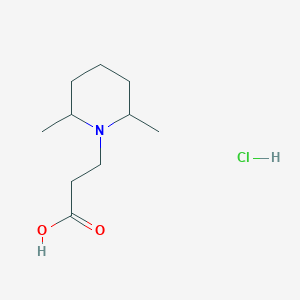

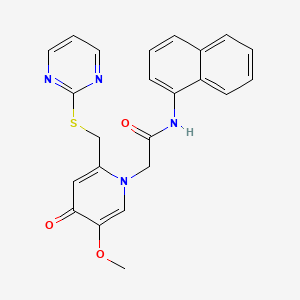

![4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-1-carboxamide](/img/structure/B2411146.png)

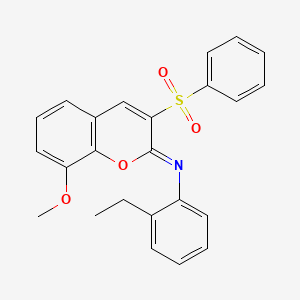

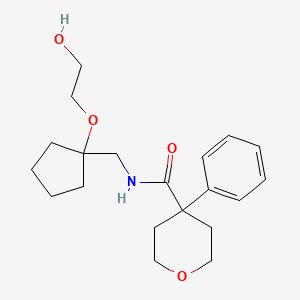

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2411149.png)

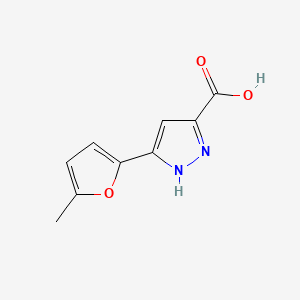

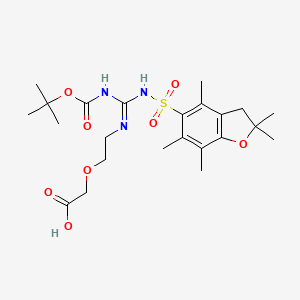

![2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2411150.png)

![3-(4-chlorophenyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2411152.png)

![7-chloro-9-methoxy-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B2411158.png)

![9-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2411163.png)